7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC14803241
Molecular Formula: C25H20O5
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20O5 |
|---|---|
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenylchromen-2-one |
| Standard InChI | InChI=1S/C25H20O5/c1-16-23(29-15-22(26)18-8-10-19(28-2)11-9-18)13-12-20-21(14-24(27)30-25(16)20)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 |
| Standard InChI Key | KSDLQHBETUYEGF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C4=CC=C(C=C4)OC |
Introduction
The compound 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one is a complex organic molecule belonging to the class of chromenone derivatives. Chromenones are known for their diverse biological activities and serve as important scaffolds in medicinal chemistry. This particular compound features multiple functional groups, including a methoxyphenyl group and an oxoethoxy substituent, which contribute to its unique properties and potential applications in medicinal chemistry.
Synthesis
The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. Common methods include:
-
Condensation Reactions: These involve the reaction of chromone derivatives with methoxyphenyl compounds in the presence of bases.
-
Alkylation: This step introduces methoxy groups using alkylating agents.
-
Oxidation: Oxidizing agents are used for functional group transformations.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Base (e.g., NaOH) | Solvent: Ethanol, Temperature: 50°C |
| 2 | Alkylation | Alkylating agent (e.g., CH3I) | Solvent: DMF, Temperature: 80°C |
| 3 | Oxidation | Oxidizing agent (e.g., H2O2) | Solvent: Acetic acid, Temperature: 60°C |
Biological Activities
Chromenone derivatives, including 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one, are known for their diverse biological activities. These include:
-
Antioxidant Properties: Chromenones often exhibit antioxidant properties, which may contribute to their therapeutic potential against oxidative stress-related diseases.
-
Pharmacological Applications: The compound's structure suggests potential applications in medicinal chemistry, particularly in areas where chromenone derivatives have shown efficacy.
Characterization Techniques
Characterization of synthesized compounds like 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure by analyzing the compound's magnetic properties.
-
Mass Spectrometry (MS): Employed to determine the molecular weight and purity of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume